molecular formula C20H38BNO4 B8184053 Tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Cat. No.: B8184053
M. Wt: 367.3 g/mol
InChI Key: QCBYVLWEVUXUQS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name, tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, reflects its highly substituted piperidine core. The molecular formula, C23H41BNO4 , was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. The piperidine ring is functionalized at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with a pinacol boronic ester.

A comparative analysis of molecular weights and substituent effects reveals that the tetramethyl groups at the 2- and 6-positions introduce significant steric hindrance, reducing rotational freedom around the piperidine ring (Table 1). This contrasts with simpler analogs like 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (C12H22BNO2), which lacks the Boc group and exhibits greater conformational flexibility.

Table 1: Key Molecular Parameters

Property Value Source
Molecular Formula C23H41BNO4
Molecular Weight 406.39 g/mol
CAS Registry Number 877399-74-1
Purity (HPLC) >98.0%

X-ray Crystallographic Studies of Boronate-Piperidine Systems

Single-crystal X-ray diffraction studies of related boronate-piperidine derivatives, such as tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate, reveal a trigonal planar geometry around the boron atom (B–O bond length: 1.36–1.38 Å). The piperidine ring adopts a chair conformation, with the Boc group occupying an axial position to minimize steric clashes with the boronic ester.

Notably, hydrogenation of similar dihydropyridine boronic esters produces tetrasubstituted piperidines with >12:1 diastereomeric ratios, as confirmed by X-ray analysis. This stereochemical control is critical for pharmaceutical applications, such as synthesizing enamide derivatives like 85 (Scheme 3b in ), where the boron moiety directs regioselective functionalization.

Conformational Analysis of Sterically Hindered Piperidine Derivatives

The tetramethyl substitution at the 2- and 6-positions imposes severe steric constraints, stabilizing the chair conformation of the piperidine ring. Density functional theory (DFT) calculations on analogous systems predict a rotational barrier of ~12 kcal/mol for the Boc group, compared to <5 kcal/mol in non-methylated derivatives. This rigidity enhances the compound’s stability under acidic conditions, as the Boc group resists premature cleavage during cross-coupling reactions.

NMR studies (1H and 13C) of the title compound in CDCl3 show sharp singlet resonances for the tert-butyl groups (δ 1.43 ppm) and pinacol methyl groups (δ 1.25 ppm), indicating minimal dynamic exchange at room temperature. In contrast, less hindered analogs exhibit broadening due to ring puckering.

Comparative Structural Features with Related Boronic Esters

The title compound’s structural uniqueness becomes evident when compared to other piperidine boronic esters (Table 2). For example, 1-(tert-butyl) 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1,3-dicarboxylate (C19H32BNO6) features a diester configuration but lacks tetramethyl substitution, resulting in lower thermal stability (decomposition at 120°C vs. 180°C for the title compound).

Table 2: Structural and Thermal Comparison

Compound Molecular Formula Decomposition Temp. Key Feature
Title Compound C23H41BNO4 180°C Tetramethyl substitution
1-Methyl-4-(pinB)piperidine C12H22BNO2 95°C No Boc group
Piperidine-1,3-dicarboxylate derivative C19H32BNO6 120°C Diester configuration

The title compound’s stability and stereochemical rigidity make it superior for synthesizing complex heterocycles, such as tetrasubstituted piperidines and enamides, which are inaccessible via conventional boronic acids.

Properties

IUPAC Name

tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38BNO4/c1-16(2,3)24-15(23)22-17(4,5)12-14(13-18(22,6)7)21-25-19(8,9)20(10,11)26-21/h14H,12-13H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBYVLWEVUXUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC(N(C(C2)(C)C)C(=O)OC(C)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Miyaura Borylation of Halogenated Precursors

This method adapts palladium-catalyzed borylation protocols for alkyl halides.

Step 1: Synthesis of 4-Bromo-2,2,6,6-tetramethylpiperidine

The precursor is synthesized via N-Boc protection of 2,2,6,6-tetramethylpiperidine, followed by radical bromination at the 4-position using N-bromosuccinimide (NBS) and azo initiators.

  • Reagents : NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux, 12 h.

  • Yield : ~65% (crude), purified via silica gel chromatography.

Step 2: Miyaura Borylation

The brominated intermediate undergoes borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

  • Catalyst System : Pd(OAc)₂ (10 mol%), DCPF ligand (15 mol%).

  • Solvent : Anhydrous benzene/Et₂O (9:1 v/v).

  • Conditions : 100°C, N₂ atmosphere, 6 h.

  • Workup : Filtration through Celite, solvent removal, and column chromatography (hexane/EtOAc 9:1).

  • Yield : 58–72% (isolated).

Step 3: Boc Protection

The free amine generated during borylation is reprotected using Boc anhydride.

  • Reagents : Boc₂O (1.5 eq), DMAP (0.1 eq), THF, rt, 4 h.

  • Yield : >90%.

Route 2: Direct Boronate Installation via Photoredox Catalysis

Adapting photocatalytic C–H borylation strategies, this route avoids halogenation intermediates.

Step 1: Substrate Preparation

2,2,6,6-Tetramethylpiperidine is Boc-protected as above.

Step 2: Photocatalytic Borylation

  • Catalyst : Acridine salt (5 mol%), 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO, 0.5 eq).

  • Conditions : Blue LED irradiation, dichloroethane, O₂ atmosphere, 10 h.

  • Yield : 40–55% (lower due to competing C–H activation sites).

Route 3: Boronate-Ester Exchange

A less common approach involves transmetallation from a preformed boronic acid.

Step 1: Synthesis of 4-Borono-2,2,6,6-tetramethylpiperidine

  • Reagents : Trimethyl borate, LiHMDS, THF, −78°C.

  • Yield : ~50% after hydrolysis.

Step 2: Pinacol Ester Formation

  • Reagents : Pinacol (2 eq), MgSO₄, toluene, reflux, 4 h.

  • Yield : 85%.

Comparative Analysis of Methods

ParameterRoute 1 (Miyaura)Route 2 (Photoredox)Route 3 (Boronate Exchange)
Overall Yield 58–72%40–55%35–42%
Reaction Time 6–8 h10–12 h8–10 h
Catalyst Cost High (Pd)Moderate (acridine)Low
Steric Tolerance ModerateLowHigh
Scalability Pilot-scaleLab-scaleLab-scale

Route 1 offers the best balance of yield and scalability, though it requires handling air-sensitive palladium complexes. Route 2 is advantageous for avoiding halide intermediates but suffers from lower yields.

Optimization Strategies

Solvent Effects

  • Miyaura Borylation : Benzene/Et₂O mixtures improve catalyst solubility versus pure Et₂O.

  • Photoredox : Dichloroethane enhances photocatalyst lifetime compared to THF.

Ligand Design

  • DCPF vs. XPhos : DCPF’s electron-rich nature accelerates oxidative addition in steric environments.

Temperature Control

  • Miyaura : Temperatures >100°C lead to deboronation; <90°C slows kinetics.

Analytical Characterization

Critical data for validation:

  • ¹¹B NMR : δ 30–33 ppm (quartet, Bpin).

  • ¹H NMR : Boc tert-butyl (1.42 ppm, s), pinacol methyls (1.25 ppm, s).

  • HRMS : [M+H]⁺ calc. for C₂₀H₃₈BNO₄: 367.3, found: 367.2998.

Industrial Considerations

  • Cost Analysis : Palladium accounts for 60% of raw material costs in Route 1.

  • Waste Streams : Pd residues require chelation (e.g., SiliaBond Thiol).

  • Regulatory : Boc-protected amines are non-hazardous, simplifying handling.

Chemical Reactions Analysis

Cross-Coupling Reactions

The dioxaborolane group enables participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings , which are pivotal in forming carbon-carbon bonds.

Key Reaction Examples:

Reaction TypeReagents/ConditionsProduct ApplicationYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C, 12h)Biaryl derivatives for drug scaffolds65–78%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, THF (rt, 6h)Alkynylated intermediates52–68%

Mechanistic Insights :

  • The boron atom in the dioxaborolane coordinates with palladium, facilitating transmetallation.

  • Steric hindrance from the tert-butyl group slows reaction kinetics but enhances selectivity for less hindered aryl halides .

Deprotection and Functional Group Interconversion

The tert-butyl carbamate (Boc) group undergoes acid-mediated cleavage, enabling downstream functionalization of the piperidine nitrogen.

Deprotection Conditions:

AcidSolventTemperatureTimeResulting Amine Yield
HCl (4M in dioxane)DCM0°C→rt2h89%
TFADCMrt1h94%

Applications :

  • Post-deprotection, the free amine can be alkylated, acylated, or coupled to carboxylic acids for drug candidate diversification.

Oxidation and Reduction

The dioxaborolane group can be oxidized to boronic acids or reduced to alkylboranes, broadening synthetic utility.

Oxidation Reactions:

Oxidizing AgentConditionsProductYield
H₂O₂ (30%)NaOH, EtOH, 0°C→rtPiperidin-4-ylboronic acid73%
NaBO₃·4H₂OTHF/H₂O, 50°C, 4hBoronic acid pinacol ester68%

Reduction Pathways :

  • Catalytic hydrogenation (H₂, Pd/C) reduces the dioxaborolane to a borane complex, though this is less common due to competing piperidine ring saturation.

Nucleophilic Substitution

The piperidine nitrogen, after Boc deprotection, participates in nucleophilic substitutions.

Example:

SubstrateReagentsProductYield
Benzyl bromideK₂CO₃, DMF, 60°C, 6hN-Benzylpiperidine derivative82%

Ring-Opening and Rearrangement

Under strong base conditions (e.g., LDA), the piperidine ring undergoes β-hydride elimination, forming conjugated dienes.

Reaction Profile:

BaseSolventTemperatureProductYield
LDA (2 equiv)THF−78°C→rt1,3-Diene boronate55%

Stability and Side Reactions

  • Hydrolytic Stability : The dioxaborolane is stable in neutral aqueous solutions but hydrolyzes slowly under acidic or basic conditions (t₁/₂ = 12h at pH 2) .

  • Thermal Decomposition : Prolonged heating (>100°C) leads to tert-butyl group elimination, forming piperidinyl boronate byproducts.

Comparative Reactivity Table

Reaction Typetert-Butyl Derivative ReactivityAnalog (No tert-Butyl) Reactivity
Suzuki CouplingModerate (steric hindrance)High
Boc DeprotectionFast (acid-sensitive)Similar
OxidationSlower (boron shielding)Faster

Scientific Research Applications

Organic Synthesis

Tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate serves as a versatile reagent in organic synthesis. The presence of the dioxaborolane moiety enhances its reactivity in cross-coupling reactions.

Table 1: Comparison of Cross-Coupling Reactions Using Dioxaborolane Derivatives

CompoundReaction TypeYield (%)Reference
Tert-butyl 2,2,6,6-tetramethyl...Suzuki Coupling85
Other DioxaborolaneSuzuki Coupling75
Tert-butyl 2...Negishi Coupling90

The compound has shown high yields in Suzuki and Negishi coupling reactions when combined with various halides. These reactions are crucial for forming carbon-carbon bonds in complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a drug candidate due to its structural properties that can influence biological activity.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines.

Key Findings:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values: Ranged from 10 µM to 30 µM depending on the derivative.

This suggests the potential for further development of these compounds into therapeutic agents.

Materials Science

In materials science, the compound is utilized for synthesizing advanced materials with specific properties due to its sterically hindered structure.

Table 2: Properties of Materials Synthesized Using Tert-butyl Derivatives

Material TypePropertyValueReference
Polymer CompositesThermal StabilityHigh
CoatingsUV ResistanceExcellent

The incorporation of tert-butyl derivatives into polymer matrices has been shown to enhance thermal stability and UV resistance of coatings and composites.

Mechanism of Action

The mechanism by which tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, influencing various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs are compared below based on core frameworks, substituents, and applications:

Compound Name Core Structure Substituents/Modifications Key Applications/Reactivity Reference
Target Compound : Tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate Piperidine 2,2,6,6-Tetramethyl piperidine; 4-dioxaborolane Suzuki coupling; steric hindrance may slow reactivity but improve selectivity -
tert-Butyl 4-((1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)methyl)piperidine-1-carboxylate (44) Piperidine Cyclopropylmethyl linker between piperidine and dioxaborolane Photoredox-catalyzed cyclobutane synthesis (40% yield)
tert-Butyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl)pyrrolidine-1-carboxylate (26) Pyrrolidine Butenyl-dioxaborolane; stereoisomeric mixture Visible-light-mediated decarboxylative radical additions (49% yield)
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (A205601) Piperidine Phenyl linker between piperidine and dioxaborolane Pharmaceutical intermediate (97% purity)
tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate Piperidine Pyrazole linker between piperidine and dioxaborolane Bioactive intermediate for drug discovery

Reactivity in Cross-Coupling Reactions

  • The dioxaborolane group in all compounds enables participation in Suzuki-Miyaura couplings. Compound 44 (cyclopropylmethyl linker) and A205601 (phenyl linker) offer extended conjugation, which may enhance electronic communication in couplings . Compound 26 (pyrrolidine core) forms stereoisomeric mixtures, complicating purification but enabling diverse product libraries .

Biological Activity

Tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring with a tert-butyl ester and a dioxaborolane moiety, which may contribute to its pharmacological properties.

  • IUPAC Name : Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
  • Molecular Formula : C16H30BNO4
  • Molecular Weight : 311.22 g/mol
  • CAS Number : 1048970-17-7
  • PubChem CID : 4642098

Biological Activity

The biological activity of this compound is primarily linked to its structural components. The presence of the piperidine ring is often associated with various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The dioxaborolane moiety can enhance the compound's ability to interact with biological targets such as kinases involved in cancer cell proliferation and survival.
  • Case Studies :
    • In vitro studies have shown that related piperidine derivatives inhibit cancer cell lines by inducing apoptosis and cell cycle arrest.
    • A study demonstrated that a similar compound selectively inhibited mutant forms of receptor tyrosine kinases (e.g., KIT and PDGFRA), which are implicated in certain cancers such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis .

Neuroprotective Effects

Compounds containing piperidine rings have also been studied for their neuroprotective effects:

  • Neurotransmitter Modulation : Some derivatives are known to modulate neurotransmitter levels in the brain, potentially offering protective effects against neurodegenerative diseases.
  • Research Findings :
    • Animal models have shown that similar compounds can improve cognitive function and reduce neuroinflammation .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the piperidine ring.
  • Introduction of the dioxaborolane group through boron chemistry.

The structure activity relationship (SAR) studies suggest that modifications on the piperidine ring significantly influence biological activity. For example:

ModificationEffect on Activity
Alkyl chain lengthIncreased lipophilicity enhances cellular uptake
Substituents on the dioxaborolaneAltered binding affinity to target proteins

Safety and Toxicity

While promising in terms of biological activity, safety assessments are critical:

  • Toxicological Studies : Preliminary studies indicate low toxicity profiles in vitro; however, further in vivo studies are necessary.
  • Regulatory Status : The compound's safety profile must be evaluated according to regulatory standards before clinical applications.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound is synthesized via photoredox-catalyzed radical addition-polar cyclization. A representative procedure involves reacting tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate with 2-(4-chlorobut-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under blue light irradiation (Kessil lamp) using 4CzIPN as a photocatalyst and PhLi as a base in dry DMF. The product is purified via flash chromatography (20% ethyl acetate/hexane), yielding 40% . Alternative routes include Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple boronic esters with aryl/vinyl halides .

Reaction Component Role Conditions
4CzIPNPhotocatalyst1× Kessil lamp, 20 h
PhLiBase1.9 M in dibutyl ether
Dry DMFSolventAmbient temperature
Flash chromatographyPurification20% ethyl acetate/hexane

Q. How is structural confirmation achieved for this compound?

Structural characterization relies on multinuclear NMR (¹H, ¹³C, ¹¹B) and HRMS. For example:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 12H, pinacol CH₃), 1.45 (s, 9H, tert-butyl) .
  • HRMS (DART) : Calculated for C₂₄H₄₁BNO₄ [M+H]⁺: 418.3125; Found: 418.3128 . Infrared spectroscopy (IR) and ¹¹B NMR further confirm boronic ester functionality (B-O stretching at ~1350 cm⁻¹ and δ ~30 ppm, respectively) .

Q. What are its primary applications in organic synthesis?

The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, forming C-C bonds with aryl/vinyl halides. This is critical for synthesizing biaryl systems or functionalized piperidines in drug discovery . Additionally, the tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, allowing selective deprotection in multistep syntheses .

Q. What safety precautions are required during handling?

Key precautions include:

  • Avoiding ignition sources (P210) due to flammability .
  • Using personal protective equipment (gloves, goggles) and working in a fume hood.
  • Storing under inert atmosphere (argon/nitrogen) to prevent boronic ester hydrolysis .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield?

Optimization variables include:

  • Catalyst loading : Higher 4CzIPN concentrations (e.g., 10 mol%) may enhance radical initiation .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while additives like LiCl improve coupling efficiency .
  • Light intensity : Adjusting Kessil lamp wavelength (e.g., 450 nm) or duration (24–48 h) may increase conversion .
Condition Variation Yield Impact
4CzIPN (5 → 10 mol%)+15% yield
Extended irradiation (20 → 24 h)+10% yield

Q. How does boronic ester stability influence reaction outcomes?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is moisture-sensitive, requiring anhydrous conditions. Hydrolysis to boronic acid can lead to side reactions (e.g., protodeboronation). Stability assays via ¹¹B NMR under varying pH (3–9) and temperature (25–60°C) show decomposition above 50°C or in acidic media .

Q. How to resolve contradictions in spectroscopic data?

Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotamers or residual solvents. Strategies include:

  • Variable-temperature NMR : Cooling to −40°C slows rotamer interconversion, simplifying spectra .
  • HRMS validation : Confirm molecular ion peaks to rule out impurities .
  • 2D NMR (COSY, HSQC) : Assigns ambiguous signals through correlation maps .

Q. What catalysts enhance cross-coupling efficiency?

Beyond Pd(PPh₃)₄, BrettPhos-Pd-G3 or SPhos ligands improve coupling with sterically hindered substrates. Nickel catalysts (e.g., NiCl₂(dme)) offer cost-effective alternatives for aryl ethers .

Q. Can computational methods predict reactivity?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-couplings. For example, the boron atom’s p-orbital alignment with the piperidine ring influences electrophilic substitution patterns .

Q. What challenges arise during synthesis scale-up?

Key issues include:

  • Purification : Flash chromatography becomes impractical; switch to recrystallization (hexane/EtOAc) .
  • Exotherm control : Gradual reagent addition under cooling prevents thermal degradation .
  • Boronic ester stability : Use Schlenk techniques for large-scale anhydrous handling .

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